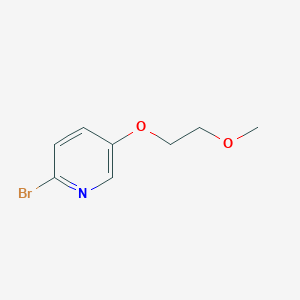

2-Bromo-5-(2-methoxyethoxy)pyridine

Description

2-Bromo-5-(2-methoxyethoxy)pyridine (CAS 1144110-14-4) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the pyridine ring. This compound is widely used in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom.

Properties

IUPAC Name |

2-bromo-5-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYDLUNGKGNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyridine typically involves the bromination of 5-(2-methoxyethoxy)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities .

Chemical Reactions Analysis

2-Bromo-5-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-5-(2-methoxyethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: It is used in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-(2-methoxyethoxy)pyridine exerts its effects depends on the specific applicationIn biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| This compound | 1144110-14-4 | C₈H₁₀BrNO₂ | Br (C2), OCH₂CH₂OCH₃ (C5) | High |

| 3-Bromo-5-(2-methoxyethoxy)pyridine | 181585-07-9 | C₈H₁₀BrNO₂ | Br (C3), OCH₂CH₂OCH₃ (C5) | Moderate |

| 5-Bromo-2-(2-methoxyphenyl)pyridine | 1194683-55-0 | C₁₂H₁₀BrNO | Br (C5), C₆H₄OCH₃ (C2) | Moderate (steric hindrance) |

Biological Activity

Overview

2-Bromo-5-(2-methoxyethoxy)pyridine is a pyridine derivative characterized by the presence of a bromine atom and a methoxyethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a bromine atom at the second position and a methoxyethoxy group at the fifth position of the pyridine ring, which enhances its reactivity and solubility properties, making it suitable for various organic synthesis applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial effects against a range of pathogens. The presence of functional groups such as methoxy or ethoxy enhances these biological activities .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 55 | Moderate |

| Escherichia coli | 56 | Moderate |

| Pseudomonas aeruginosa | 60 | Moderate |

| Candida albicans | 70 | Moderate |

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored, particularly in light of recent global health challenges. Compounds similar to this compound have shown promise in inhibiting viral replication and modulating immune responses . The specific mechanisms often involve interference with viral entry or replication processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The bromine atom can participate in nucleophilic substitution reactions, while the methoxyethoxy group may enhance solubility and facilitate interactions with biological targets. This compound may inhibit enzyme activity by binding to active sites or modulate receptor activity, thereby influencing various signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyridine derivatives:

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with similar structures exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 40 μg/mL against Staphylococcus aureus .

- Antiviral Screening : In vitro studies indicated that certain pyridine derivatives could inhibit the replication of viruses like SARS-CoV-2, suggesting potential applications in developing antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.